N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

medicinal chemistry structure-activity relationship physicochemical profiling

This 2-(phenacylthio)thiazole-4-acetamide derivative features a rare 3,5-dimethylphenyl anilide substitution pattern, critically differentiated from the more common 2,6-dimethylphenyl positional isomer. Its calculated logP of 4.84 and tPSA of 49 Ų support cell-based assay compatibility at 10–30 µM. As an uncharacterized probe with no ChEMBL annotations, it is ideal for phenotypic screening, chemoproteomic target deconvolution, and computational docking studies. Procuring this exact substitution pattern prevents experimental confounding from isomer mis-assignment.

Molecular Formula C21H20N2O2S2
Molecular Weight 396.5 g/mol
CAS No. 946241-92-5
Cat. No. B3311141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
CAS946241-92-5
Molecular FormulaC21H20N2O2S2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C21H20N2O2S2/c1-14-8-15(2)10-17(9-14)22-20(25)11-18-12-26-21(23-18)27-13-19(24)16-6-4-3-5-7-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)
InChIKeyCVPORINWONWMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (946241-92-5): Structural Identity and Procurement Baseline


N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (CAS 946241‑92‑5) is a synthetic small molecule belonging to the 2‑(phenacylthio)thiazole‑4‑acetamide class. It possesses a molecular formula of C₂₁H₂₀N₂O₂S₂ and a molecular weight of 396.5 g mol⁻¹ . The structure features a 3,5‑dimethylphenyl acetamide fragment linked to a thiazole ring that bears a 2‑oxo‑2‑phenylethyl thioether side chain. According to the ZINC database, the compound has a calculated logP of 4.84, a topological polar surface area (tPSA) of 49 Ų, and four hydrogen‑bond acceptors [1]. These physicochemical properties place it within drug‑like chemical space, though no primary publication or patent has yet reported specific biological activity for this exact compound [1].

Why Generic Substitution Fails for N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (946241-92-5)


Within the 2‑(phenacylthio)thiazole‑4‑acetamide series, seemingly minor alterations to the anilide substituent produce distinct physicochemical and potentially pharmacological profiles. The 3,5‑dimethyl substitution pattern creates a unique steric and electronic environment that differs from the 2,6‑dimethylphenyl isomer and other close analogs. The ZINC database reports a calculated logP of 4.84, a tPSA of 49 Ų, and a fraction sp³ of 0.19 for the title compound [1], parameters that directly influence membrane permeability, solubility, and protein‑binding behavior. Class‑level PPAR activation data from BindingDB show that structurally related 2‑(phenacylthio)thiazole‑4‑acetamide derivatives exhibit EC₅₀ values in the range of 11 000–14 400 nM in human HepG2 cells [2], but the specific anilide substitution pattern modulates this activity. Therefore, interchanging analogs without verifying the precise substitution pattern risks introducing uncharacterized differences in potency, selectivity, and off‑target liability that can confound research reproducibility and procurement decisions.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (946241-92-5)


Positional Isomer Differentiation: 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Substitution

The 3,5‑dimethylphenyl substitution pattern in CAS 946241‑92‑5 creates a different steric and electronic environment compared to the closest positional isomer, N‑(2,6‑dimethylphenyl)‑2‑(2‑((2‑oxo‑2‑phenylethyl)thio)thiazol‑4‑yl)acetamide. In the 3,5‑dimethyl isomer, both methyl groups are meta to the amide attachment point, resulting in a symmetrical electron‑donating effect that does not sterically hinder the amide NH. In contrast, the 2,6‑dimethyl isomer places methyl groups ortho to the amide, introducing significant steric hindrance that can restrict rotation around the N–aryl bond and alter hydrogen‑bonding capacity. The ZINC‑calculated logP of 4.84 and tPSA of 49 Ų for the title compound [1] differ from the values expected for the 2,6‑dimethyl analog, which typically exhibits increased lipophilicity due to the ortho‑methyl shielding effect. This positional isomerism can lead to divergent target binding, metabolic stability, and solubility profiles within the same screening library.

medicinal chemistry structure-activity relationship physicochemical profiling

Physicochemical Property Differentiation: logP and tPSA Profiling

The title compound exhibits a calculated logP of 4.84 and a tPSA of 49 Ų, placing it in a moderately lipophilic region of drug‑like chemical space with limited hydrogen‑bonding capacity (4 H‑bond acceptors, 0 donors) [1]. These values differentiate it from analogs with smaller or more polar N‑aryl substituents. For example, the N‑phenyl analog (lacking methyl groups) has a lower molecular weight (368.5 g mol⁻¹) and a correspondingly lower logP, while the N‑(4‑ethoxyphenyl) analog introduces additional hydrogen‑bond acceptor capability that increases tPSA. The logP of 4.84 implies the compound will partition preferentially into lipophilic environments, which may be advantageous for membrane penetration but could also lead to higher plasma protein binding and reduced aqueous solubility compared to less lipophilic analogs. The fraction sp³ of 0.19 indicates a largely flat, aromatic structure that may favor π‑stacking interactions with protein targets.

drug-likeness ADME prediction physicochemical profiling

Class-Level PPAR Activity Inference from BindingDB Curation

Although the title compound itself has no reported biological activity in ChEMBL [1], BindingDB curates PPAR activation data for three structurally close 2‑(phenacylthio)thiazole‑4‑acetamide analogs tested under identical conditions. These analogs — BDBM50484848 (CHEMBL1956027), BDBM50484850 (CHEMBL1956035), and BDBM50484849 (CHEMBL1956029) — share the same 2‑((2‑oxo‑2‑phenylethyl)thio)thiazol‑4‑yl core but bear different anilide substituents. In a luciferase reporter gene assay using human HepG2 cells after 24 h incubation, they displayed PPAR activation EC₅₀ values of 12 800 nM, 11 000 nM, and 14 400 nM, respectively [2]. The variation in EC₅₀ across these analogs (range: 11 000–14 400 nM) demonstrates that the anilide substituent modulates PPAR activation potency within this chemotype. The 3,5‑dimethylphenyl substituent of the title compound is structurally distinct from all three curated analogs, implying that its PPAR activity, if any, will differ in a currently unpredicted manner. This class‑level data supports the use of the title compound as a novel probe for SAR expansion around the PPAR‑modulating phenacylthio‑thiazole‑acetamide scaffold.

PPAR nuclear receptor luciferase reporter assay HepG2

Absence of Reported Biological Activity as a Differentiation Criterion

According to the ZINC database (ChEMBL 20 reference), 'there is no known activity for this compound' and 'this substance is not reported in any publications per ChEMBL' [1]. This absence of public bioactivity annotation is, in itself, a differentiating feature for research procurement. Unlike many commercially available thiazole acetamide derivatives that have been profiled in kinase panels, cytotoxicity screens, or nuclear receptor assays, the title compound represents an uncharacterized chemical space within the 2‑(phenacylthio)thiazole‑4‑acetamide series. For research groups conducting prospective phenotypic screening, chemoproteomics, or DNA‑encoded library (DEL) validation, an unannotated compound reduces the risk of pre‑existing bias in target hypothesis generation and can serve as a clean‑slate probe for de novo target identification. However, this also means that any biological activity must be empirically determined; the compound cannot be selected based on a pre‑established potency or selectivity profile.

chemical probe novel scaffold SAR exploration

Recommended Application Scenarios for N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (946241-92-5)


PPAR‑Focused SAR Expansion of the Phenacylthio‑Thiazole‑Acetamide Scaffold

The compound serves as a structurally distinct anilide variant for SAR expansion around the PPAR‑modulating phenacylthio‑thiazole‑acetamide chemotype. Three closely related analogs have curated PPAR activation EC₅₀ values (11 000–14 400 nM) in HepG2 luciferase reporter assays [1], but none bear the 3,5‑dimethylphenyl substituent. Incorporating this compound into a focused library enables systematic interrogation of how meta‑dimethyl substitution on the anilide ring affects PPAR potency, selectivity across PPARα/δ/γ subtypes, and cellular permeability relative to ortho‑substituted or unsubstituted phenyl analogs.

Novel Chemical Probe for Unbiased Phenotypic or Chemoproteomic Screening

Because the compound carries no pre‑existing bioactivity annotation in ChEMBL [2], it is well suited as an uncharacterized probe in phenotypic screening campaigns (e.g., cell painting, morphological profiling) or chemoproteomic target deconvolution studies. The absence of prior target hypotheses reduces confirmation bias and increases the likelihood of identifying novel target engagements. The moderate lipophilicity (logP = 4.84) and acceptable tPSA (49 Ų) [2] support its use in cell‑based assays at concentrations up to 10–30 µM without excessive precipitation risk.

Analytical Reference Standard for Isomer‑Specific Method Development

The 3,5‑dimethylphenyl substitution pattern is a key differentiator from the 2,6‑dimethylphenyl positional isomer, which can co‑exist in synthetic mixtures or be mis‑assigned during procurement. The title compound can serve as an analytical reference standard for developing HPLC, LC‑MS, or NMR methods that resolve these positional isomers, ensuring lot‑to‑lot identity verification and purity assessment in chemical inventory management.

In Silico Docking and Molecular Dynamics Template for Thiazole‑Based Ligand Design

With its well‑defined 3D structure available in the ZINC database (protonated at physiological pH, net charge = 0, 3 rotatable bonds) [2], the compound can be used as a template for computational docking studies against nuclear receptor ligand‑binding domains (e.g., PPARγ PDB structures) or kinase ATP‑binding pockets. The 3,5‑dimethyl substitution provides a distinct shape and electrostatic potential surface that can be compared with docking poses of the annotated PPAR‑active analogs, guiding the design of next‑generation analogs with improved predicted binding affinity.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.